molecular formula C22H20N6O2 B5960392 1-(3-phenylprop-2-ynoyl)-N-[3-(tetrazol-1-yl)phenyl]piperidine-3-carboxamide

1-(3-phenylprop-2-ynoyl)-N-[3-(tetrazol-1-yl)phenyl]piperidine-3-carboxamide

Cat. No.: B5960392
M. Wt: 400.4 g/mol
InChI Key: YNPYHWFZTXPDNG-UHFFFAOYSA-N
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Description

1-(3-phenylprop-2-ynoyl)-N-[3-(tetrazol-1-yl)phenyl]piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a phenylpropynoyl group, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-phenylprop-2-ynoyl)-N-[3-(tetrazol-1-yl)phenyl]piperidine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine-3-carboxamide core, followed by the introduction of the phenylpropynoyl group and the tetrazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(3-phenylprop-2-ynoyl)-N-[3-(tetrazol-1-yl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenyl and tetrazole groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(3-phenylprop-2-ynoyl)-N-[3-(tetrazol-1-yl)phenyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-phenylprop-2-ynoyl)-N-[3-(tetrazol-1-yl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(3-phenylprop-2-ynoyl)-1,3-dihydro-2-benzofuran-1,3-dione: This compound shares the phenylpropynoyl group but has a different core structure.

    3-phenyl-2-propyn-1-ol: Another compound with a phenylpropynoyl group, but with different functional groups and properties.

Uniqueness

1-(3-phenylprop-2-ynoyl)-N-[3-(tetrazol-1-yl)phenyl]piperidine-3-carboxamide is unique due to its combination of a piperidine ring, phenylpropynoyl group, and tetrazole moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications.

Properties

IUPAC Name

1-(3-phenylprop-2-ynoyl)-N-[3-(tetrazol-1-yl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c29-21(12-11-17-6-2-1-3-7-17)27-13-5-8-18(15-27)22(30)24-19-9-4-10-20(14-19)28-16-23-25-26-28/h1-4,6-7,9-10,14,16,18H,5,8,13,15H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPYHWFZTXPDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C#CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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